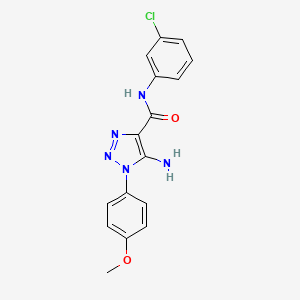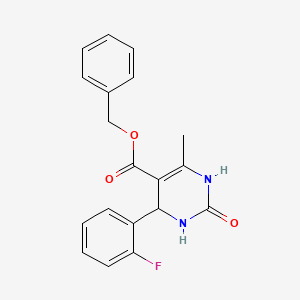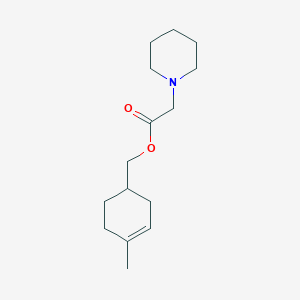![molecular formula C19H19FN2O3 B4989004 N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide, also known as F13640, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furamide derivatives and has shown promising results in preclinical studies as a potential treatment for various neurological disorders.
Mécanisme D'action
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide acts as a partial agonist at dopamine D3 receptors, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, which can help alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has been shown to have a significant impact on the levels of dopamine in the brain. Preclinical studies have demonstrated that N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide can increase dopamine release in the striatum, a region of the brain that is involved in the regulation of movement and motivation. This effect is thought to be responsible for the potential therapeutic benefits of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one of the limitations of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide. One area of interest is the development of more soluble analogs of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide that can be administered more easily in vivo. Additionally, further studies are needed to determine the efficacy of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in clinical trials for the treatment of neurological disorders. Finally, research is needed to explore the potential use of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in combination with other therapies for enhanced efficacy.
In conclusion, N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is a promising compound that has shown potential therapeutic applications in neurological disorders. While further research is needed, the high selectivity of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide for dopamine D3 receptors makes it a valuable tool for studying the role of these receptors in neurological disorders.
Méthodes De Synthèse
The synthesis of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide involves a multistep process that includes the reaction of 4-fluorobenzaldehyde with piperidine and subsequent reaction with vinyl magnesium bromide. The resulting product is then reacted with 2-furoic acid chloride to obtain the final compound.
Applications De Recherche Scientifique
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Preclinical studies have shown that N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has a high affinity for dopamine D3 receptors, which are known to play a crucial role in the regulation of mood, motivation, and movement.
Propriétés
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-8-6-14(7-9-15)13-16(19(24)22-10-2-1-3-11-22)21-18(23)17-5-4-12-25-17/h4-9,12-13H,1-3,10-11H2,(H,21,23)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYIHWXICUOVCN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6158437 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)
![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)



![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)